molecular formula C14H15NO2 B15197785 3-Cyclopentyl-1H-indole-6-carboxylic acid CAS No. 494799-36-9

3-Cyclopentyl-1H-indole-6-carboxylic acid

Cat. No.: B15197785
CAS No.: 494799-36-9
M. Wt: 229.27 g/mol
InChI Key: VBNURQAEMRKPIT-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1H-indole-6-carboxylic acid is a compound belonging to the class of organic compounds known as indolecarboxylic acids. These compounds contain a carboxylic acid group linked to an indole structure. Indole derivatives are significant due to their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-Cyclopentyl-1H-indole-6-carboxylic acid, often involves cyclization reactions. One common method involves the use of azobisisobutyronitrile (AIBN) as a catalyst, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol. This method typically yields the desired indole compound in a 40-50% yield .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired derivative and its applications .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

3-Cyclopentyl-1H-indole-6-carboxylic acid has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopentyl-1H-indole-6-carboxylic acid is unique due to its specific cyclopentyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

CAS No.

494799-36-9

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

3-cyclopentyl-1H-indole-6-carboxylic acid

InChI

InChI=1S/C14H15NO2/c16-14(17)10-5-6-11-12(8-15-13(11)7-10)9-3-1-2-4-9/h5-9,15H,1-4H2,(H,16,17)

InChI Key

VBNURQAEMRKPIT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CNC3=C2C=CC(=C3)C(=O)O

Origin of Product

United States

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